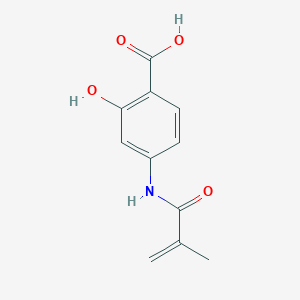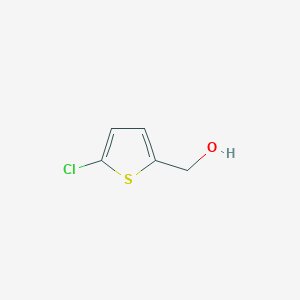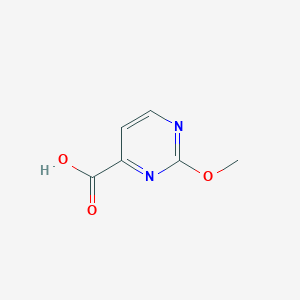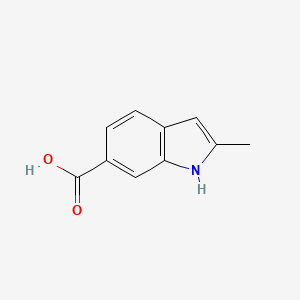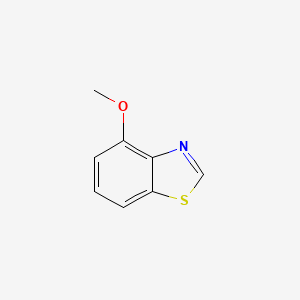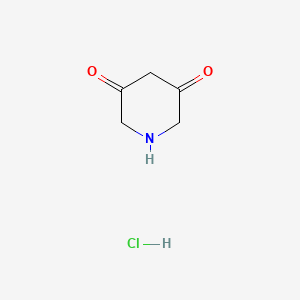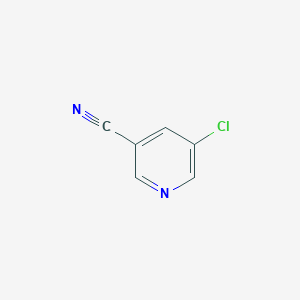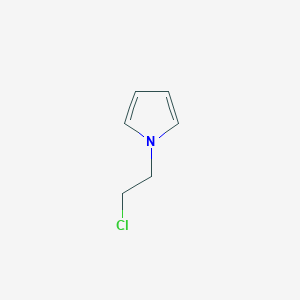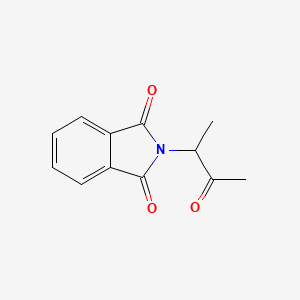![molecular formula C8H21NO2Si B1590392 3-[Dimethoxy(methyl)silyl]-N,N-Dimethylpropan-1-amin CAS No. 67353-42-8](/img/structure/B1590392.png)
3-[Dimethoxy(methyl)silyl]-N,N-Dimethylpropan-1-amin
Übersicht
Beschreibung
3-[Dimethoxy(methyl)silyl]-N,N-dimethylpropan-1-amine is a chemical compound with the molecular formula C6H17NO2Si. It is a silane derivative with an amine functional group, making it useful in various chemical and industrial applications.
Synthetic Routes and Reaction Conditions:
Hydrolysis of Dimethoxydimethylsilane: The compound can be synthesized by reacting dimethoxydimethylsilane with an appropriate amine under controlled conditions.
Grignard Reaction: Another method involves the reaction of a Grignard reagent with a suitable silane derivative.
Industrial Production Methods:
Batch Production: The compound is typically produced in batch reactors where the reactants are mixed and reacted under controlled temperature and pressure.
Continuous Flow Production: For large-scale production, continuous flow reactors can be used to ensure consistent quality and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions are common, where the amine group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Substitution: Various alkyl halides and amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Alcohols, aldehydes, and carboxylic acids.
Reduction Products: Amines and amides.
Substitution Products: Various silane derivatives and amine derivatives.
Wissenschaftliche Forschungsanwendungen
3-[Dimethoxy(methyl)silyl]-N,N-dimethylpropan-1-amine is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: In the development of pharmaceuticals and as a precursor for drug synthesis.
Industry: In the production of silicon-based materials and as a coupling agent in composite materials.
Wirkmechanismus
Target of Action
It is known that this compound is used in the synthesis of functional polysiloxanes .
Mode of Action
The compound 3-[dimethoxy(methyl)silyl]-N,N-dimethylpropan-1-amine interacts with its targets through chemical reactions. It is used in the synthesis of functional dialkoxysilanes, which are then used to create functional polysiloxanes . The exact nature of these interactions and the resulting changes are complex and depend on the specific conditions of the reaction.
Biochemical Pathways
The biochemical pathways affected by 3-[dimethoxy(methyl)silyl]-N,N-dimethylpropan-1-amine are related to the synthesis of functional polysiloxanes . These polysiloxanes can exhibit fluorescence properties and can be used for hydrophilic modification of certain polymers . The downstream effects of these pathways can have significant implications in fields such as biomedical applications .
Result of Action
The molecular and cellular effects of 3-[dimethoxy(methyl)silyl]-N,N-dimethylpropan-1-amine’s action are primarily observed in its role in the synthesis of functional polysiloxanes . These polysiloxanes can exhibit fluorescence properties and can be used for hydrophilic modification of certain polymers .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-[dimethoxy(methyl)silyl]-N,N-dimethylpropan-1-amine. For instance, the compound is sensitive to moisture and reacts slowly with water . Therefore, the storage and handling conditions of the compound can significantly impact its reactivity and effectiveness .
Vergleich Mit ähnlichen Verbindungen
3-Aminopropyltriethoxysilane (APTES): Similar in structure but with ethoxy groups instead of methoxy groups.
3-Aminopropylmethyldiethoxysilane: Another silane derivative with a similar amine group but different alkoxy groups.
Uniqueness: 3-[Dimethoxy(methyl)silyl]-N,N-dimethylpropan-1-amine is unique due to its specific combination of functional groups, which allows for versatile applications in both organic synthesis and material science.
Eigenschaften
IUPAC Name |
3-[dimethoxy(methyl)silyl]-N,N-dimethylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H21NO2Si/c1-9(2)7-6-8-12(5,10-3)11-4/h6-8H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXNGSNLOFNAVJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC[Si](C)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H21NO2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30500381 | |
| Record name | 3-[Dimethoxy(methyl)silyl]-N,N-dimethylpropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30500381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67353-42-8 | |
| Record name | 3-[Dimethoxy(methyl)silyl]-N,N-dimethylpropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30500381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-N,N-Dimethylaminopropyl)methyldimethoxysilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Chlorobenzo[d]thiazol-5-amine](/img/structure/B1590310.png)
